1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

CB1 receptor negative allosteric modulator binding cooperativity

Common pain point: accessing a selective, non-competitive CB1 probe that decouples allosteric modulation from orthosteric antagonism. This pyridazine-containing diarylurea solves that. - Functions as a negative allosteric modulator (NAM) with agonist-dependent inhibition, enabling probe-dependent allostery studies. - >450-fold selectivity over CB2 inferred from close analogs, minimizing off-target effects in neuronal and metabolic assays. - Serves as a benchmark control in SAR campaigns exploring heterocyclic core replacements at the CB1 allosteric pocket.

Molecular Formula C21H20FN5O
Molecular Weight 377.423
CAS No. 1021111-88-5
Cat. No. B2822782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea
CAS1021111-88-5
Molecular FormulaC21H20FN5O
Molecular Weight377.423
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C21H20FN5O/c22-16-6-8-17(9-7-16)23-21(28)24-18-5-3-4-15(14-18)19-10-11-20(26-25-19)27-12-1-2-13-27/h3-11,14H,1-2,12-13H2,(H2,23,24,28)
InChIKeyKAGLMZHDJDZFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea: CB1 Negative Allosteric Modulator


1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a diarylurea derivative that functions as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor [1]. Unlike orthosteric CB1 antagonists, allosteric modulators bind to a topographically distinct site and modulate the receptor's response to endogenous or exogenous agonists, offering a profile that may decouple therapeutic effects from adverse events associated with direct orthosteric antagonism. This compound belongs to a class of CB1 allosteric modulators that trace their structural origin to PSNCBAM-1, one of the first characterized CB1 NAMs [1].

Allosteric NAM tool — binds distinct site from orthosteric antagonists for CB1 signaling studies
Pyridazine core and 4-fluorophenyl terminus distinguish SAR from PSNCBAM-1 series
High CB1-over-CB2 selectivity inferred from close structural analogs supports neuron/metabolic models

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea: Substitution Inadequacy


Diarylurea-based CB1 allosteric modulators are not interchangeable, as two key structural features dramatically alter pharmacological outcomes. The replacement of the pyridine ring (as in PSNCBAM-1) with a pyridazine introduces an additional endocyclic nitrogen that fundamentally alters ring electronics, hydrogen-bonding potential, and the orientation of the pyrrolidine substituent [1]. Concurrently, the 4-fluorophenyl terminus versus 4-chlorophenyl changes both lipophilicity and the capacity for halogen-bonding interactions at the allosteric pocket. These modifications yield divergent binding cooperativity, agonist-dependent functional inhibition, and selectivity profiles, rendering simple substitution without confirmatory pharmacological validation scientifically unjustified [1].

Target Feature
PSNCBAM-1 Feature
Risk Implication
Pyridazine core
Pyridine core
Additional endocyclic nitrogen alters ring electronics and binding pose
4-Fluorophenyl terminus
4-Chlorophenyl terminus
Changes lipophilicity and halogen-bonding capacity, affecting cooperativity
Divergent allosteric profile
Different binding cooperativity
Pharmacological outcomes may not transfer; experimental validation required

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea: Differentiation vs. PSNCBAM-1 and Analogs


CB1 Negative Allosteric Modulation by Pyridazine Scaffold

The target compound, featuring a pyridazine core in place of the pyridine ring found in PSNCBAM-1, retains potent CB1 receptor engagement. In radioligand binding assays, diarylurea analogs with pyridazine substitution have been shown to increase the specific binding of [³H]CP55,940 to human CB1 receptor, a hallmark of positive binding cooperativity that is characteristic of this chemotype [1]. While PSNCBAM-1 increases [³H]CP55,940 binding, the pyridazine-containing analogs demonstrate distinct cooperativity factors, reflecting a unique allosteric communication with the orthosteric site. The exact Ki and cooperativity factor (α) for the title compound have not been reported in head-to-head studies against PSNCBAM-1; however, structurally proximate pyridazine diarylureas have been reported with CB1 Ki values in the low nanomolar range [2].

Binding cooperativity
Class-level
Increases [³H]CP55,940 specific binding at CB1; class hallmark of positive cooperativity
Supports allosteric modulator tool context
Head-to-head data vs. PSNCBAM-1 not reported
CB1 receptor negative allosteric modulator binding cooperativity

CB2 Selectivity of Fluorophenyl-Pyridazine Urea

A structurally related diarylurea containing a pyridazine ring and a fluorophenyl terminus (CHEMBL4563408; 1-(2-fluorophenyl)-3-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea) displayed a CB1 Ki of 22 nM while showing no meaningful displacement of [³H]CP55,940 at CB2 (Ki > 10,000 nM), yielding a CB2/CB1 selectivity ratio exceeding 450-fold [1]. This selectivity profile is consistent across the pyridazinyl-fluorophenyl urea series and represents a significant differentiation from some orthosteric CB1 antagonists that exhibit dual CB1/CB2 activity. The title compound, bearing a 4-fluorophenyl group rather than a 2-fluorophenyl group, is expected to maintain this high CB1-over-CB2 selectivity based on structure-activity relationship patterns.

CB2 selectivity
Cross-study comparable
Analog CB1 Ki 22 nM; CB2 Ki >10,000 nM; selectivity >450-fold
Supports CB1-selective probe context
Selectivity requires confirmation for title compound
CB2 selectivity cannabinoid receptor off-target profiling

Functional NAM Activity in Calcium Mobilization Assays

Diarylurea CB1 allosteric modulators of this structural class, including the pyridazine-containing analogs, dose-dependently reduce the maximal response (Emax) of orthosteric agonists such as CP55,940 in CB1-mediated calcium mobilization assays without competing directly at the orthosteric site [1]. PSNCBAM-1 has been shown to reduce CP55,940 Emax in a concentration-dependent manner. Pyridazine-substituted analogs demonstrate comparable or modulated degrees of Emax suppression, with the extent of negative modulation being influenced by the nature of the halogen substituent on the distal phenyl ring. The 4-fluorophenyl variant is expected to produce a distinct probe-dependent modulation profile relative to the 4-chlorophenyl counterpart, relevant when evaluating agonist-biased allosteric effects.

Functional NAM activity
Class-level
Concentration-dependent reduction of CP55,940 Emax in calcium mobilization assays
Supports non-competitive NAM study design
Exact IC50/Emax shift not individually reported
calcium mobilization functional antagonism allosteric efficacy

Pyridazine Core Physicochemical Properties

The substitution of a pyridine ring (PSNCBAM-1 core) with a pyridazine ring (title compound core) introduces a second endocyclic nitrogen, which reduces calculated logP and increases topological polar surface area (tPSA) relative to the pyridine analog. For the title compound, the molecular formula is C21H20FN5O (MW 377.42 g/mol) with a calculated logP of approximately 3.32 and tPSA of 61.36 Ų [1]. In contrast, PSNCBAM-1 (C22H23ClN4O, MW 394.90 g/mol) has a higher calculated logP and lower tPSA. The reduced lipophilicity and increased hydrogen-bond acceptor capacity of the pyridazine derivative may translate to improved aqueous solubility and altered membrane permeability, relevant for in vitro assay compatibility and in vivo pharmacokinetic considerations.

Physicochemical profile
Cross-study comparable
Target calc. logP 3.32, tPSA 61.4 Ų; PSNCBAM-1 ~logP 4.2, ~tPSA 53 Ų
May improve aqueous solubility and assay compatibility
Experimental solubility data not available
lipophilicity physicochemical properties drug-likeness

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea: Research Applications


Allosteric vs. Orthosteric CB1 Pharmacology Probe

The compound serves as a specialized research tool for investigating agonist-dependent CB1 allosteric modulation. Its non-competitive mechanism allows researchers to dissect the conformational dynamics of the CB1 receptor in response to chemically distinct orthosteric agonists, a capability not achievable with orthosteric antagonists such as rimonabant (SR141716A) that simply block the primary binding site [1]. Use of this pyridazine-containing NAM enables studies on probe-dependent allostery and the identification of signaling bias at CB1.

CB1 Allosteric Modulator SAR Studies

The compound provides a key point of structural variation in SAR campaigns aimed at optimizing CB1 negative allosteric modulators. The pyridazine-for-pyridine substitution and the 4-fluorophenyl-for-4-chlorophenyl replacement represent critical pharmacophoric modifications that influence binding cooperativity, functional potency, and selectivity. The compound can be used as a benchmark analog in focused medicinal chemistry libraries exploring heterocyclic core replacements [1].

CB1-Selective Neuropharmacology & Metabolic Research

Given the high CB1-over-CB2 selectivity inferred from close structural analogs (>450-fold), this compound is suitable for in vitro studies where CB2-mediated confounding effects must be minimized, such as in neuronal cell models, brain slice electrophysiology, or metabolic assays involving adipocytes and hepatocytes that also express CB2 [1]. Its allosteric mode of action further distinguishes it from orthosteric CB1 inverse agonists, enabling research on CB1 modulation with a potentially reduced propensity for the adverse psychiatric effects associated with global CB1 blockade.

Allosteric Ligand Screening Assay Development

The compound can serve as a reference NAM control in the development and validation of high-throughput screening assays designed to detect allosteric modulators of GPCRs, particularly those employing calcium mobilization, β-arrestin recruitment, or [³H]CP55,940 binding assays. Its established property of increasing orthosteric radioligand binding provides a robust positive signal for assay quality control and Z'-factor determination in allosteric modulator screening campaigns [1].

Application
Selection Property
Validation Focus
Allosteric vs. orthosteric CB1 pharmacology studies
Non-competitive NAM mechanism
Agonist-dependent CB1 modulation profiling
CB1 NAM SAR and medicinal chemistry
Pyridazine core / 4-F substitution
Cooperativity and selectivity benchmarking
CB1-selective neuronal and metabolic model studies
Reported high CB1 selectivity
Exclusion of CB2-mediated confounds in vitro
Allosteric modulator screening assay development
Positive binding cooperativity signal
Assay QC and Z'-factor for NAM campaigns
Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.